molecular formula C12H17N3O4 B2387685 5-((4-Methylpiperidin-1-yl)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid CAS No. 698984-17-7

5-((4-Methylpiperidin-1-yl)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

Cat. No.: B2387685
CAS No.: 698984-17-7
M. Wt: 267.285
InChI Key: YISQKNADCVNXKI-UHFFFAOYSA-N
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Description

5-((4-Methylpiperidin-1-yl)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is a complex organic compound that features a pyrimidine ring substituted with a carboxylic acid group and a methylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Methylpiperidin-1-yl)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic conditions.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature.

    Attachment of the Methylpiperidine Moiety: The methylpiperidine group can be attached through nucleophilic substitution reactions, where the pyrimidine ring is treated with a methylpiperidine derivative in the presence of a suitable base.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-((4-Methylpiperidin-1-yl)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-((4-Methylpiperidin-1-yl)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Biology: The compound is used in biochemical assays to study enzyme kinetics and inhibition.

    Industry: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-((4-Methylpiperidin-1-yl)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological activity of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    4-methylpiperidin-1-yl-1,3,5-triazine: Similar in structure but with a triazine ring instead of a pyrimidine ring.

    1-methylpiperidin-4-yl-methyl-1H-indole: Contains an indole ring instead of a pyrimidine ring.

Uniqueness

5-((4-Methylpiperidin-1-yl)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both a pyrimidine ring and a methylpiperidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-[(4-methylpiperidin-1-yl)methyl]-2,4-dioxo-1H-pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4/c1-7-2-4-15(5-3-7)6-8-9(11(17)18)13-12(19)14-10(8)16/h7H,2-6H2,1H3,(H,17,18)(H2,13,14,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISQKNADCVNXKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=C(NC(=O)NC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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